3-Chloro-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Chloro-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group, a methylthio group, and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The chloro and methylthio groups are introduced through substitution reactions using reagents such as thionyl chloride and methylthiol.
Boronate Ester Formation: The boronate ester is formed by reacting the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and substitution reactions.
Catalysts and Solvents: Employing efficient catalysts and solvents to optimize yield and purity.
Purification Techniques: Using advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways through its reactive functional groups, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(methylthio)pyridine: Lacks the boronate ester group.
2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the chloro group.
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methylthio group.
Uniqueness
The presence of both the chloro and methylthio groups, along with the boronate ester, makes 3-Chloro-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine unique
Properties
Molecular Formula |
C12H17BClNO2S |
---|---|
Molecular Weight |
285.6 g/mol |
IUPAC Name |
3-chloro-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H17BClNO2S/c1-11(2)12(3,4)17-13(16-11)8-6-9(14)10(18-5)15-7-8/h6-7H,1-5H3 |
InChI Key |
DRFGBECSQLARHN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)SC)Cl |
Origin of Product |
United States |
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